molecular formula C14H16N2O2 B3721845 5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione

5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B3721845
M. Wt: 244.29 g/mol
InChI Key: MRMJYYSCIZWIOJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a cyclohexanedione core substituted with a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione typically involves the condensation of 2-amino pyridine with 5,5-dimethyl-1,3-cyclohexanedione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by heating.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-quality material. Purification steps such as recrystallization or chromatography are employed to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted cyclohexanediones.

Scientific Research Applications

5,5-Dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione exerts its effects involves its interaction with specific molecular targets. The pyridinylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(dimethylaminomethylene)-1,3-cyclohexanedione
  • 5,5-Dimethyl-2-(2-thienylmethylene)-1,3-cyclohexanedione
  • 2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione

Uniqueness

Compared to similar compounds, 5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinylamino group enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(E)-pyridin-2-yliminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2)7-11(17)10(12(18)8-14)9-16-13-5-3-4-6-15-13/h3-6,9,17H,7-8H2,1-2H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMJYYSCIZWIOJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)/C=N/C2=CC=CC=N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 3
5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione

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